N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide is a chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it valuable in various fields such as drug development, material synthesis, and biological studies.
Preparation Methods
The synthesis of N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-methylisothiazole. The process often includes the use of reagents such as thionyl chloride to form the corresponding acyl chloride, which then reacts with 3-methylisothiazole to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, using reagents such as boronic acids in Suzuki cross-coupling reactions.
Common reagents and conditions used in these reactions include thionyl chloride for acylation, boronic acids for cross-coupling, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted pyrazine compounds.
Scientific Research Applications
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in material synthesis and other industrial applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, similar compounds like pyrazinamide exert their effects by diffusing into bacterial cells and being converted to their active form, which then interferes with fatty acid synthesis . While the exact mechanism for this compound may vary, it likely involves similar pathways and molecular targets.
Comparison with Similar Compounds
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazinamide: Known for its antitubercular activity, pyrazinamide shares a similar pyrazine core but differs in its specific substituents and biological activity.
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit various biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-4-8(15-13-6)12-9(14)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPECWZPGEOTSHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.